2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
Brand Name: Vulcanchem
CAS No.: 253265-97-3
VCID: VC20788712
InChI: InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m0/s1
SMILES: C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O
Molecular Formula: C11H13NO7
Molecular Weight: 271.22 g/mol

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate

CAS No.: 253265-97-3

Cat. No.: VC20788712

Molecular Formula: C11H13NO7

Molecular Weight: 271.22 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate - 253265-97-3

Specification

CAS No. 253265-97-3
Molecular Formula C11H13NO7
Molecular Weight 271.22 g/mol
IUPAC Name [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
Standard InChI InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m0/s1
Standard InChI Key VCFNCYVHQSHFRH-MHYGZLNHSA-N
Isomeric SMILES C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O
SMILES C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O
Canonical SMILES C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Composition

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate belongs to the class of activated carbonates containing a succinimidyl leaving group. The compound consists of two primary structural components: a hexahydrofuro[2,3-b]furan ring system and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group connected through a carbonate linkage. The molecule has a distinctive stereochemical configuration at three positions - 3R, 3aS, and 6aR - which differentiates it from its stereoisomers and significantly influences its reactivity and applications .

The molecular formula of the compound is C₁₁H₁₃NO₇, similar to its stereoisomer found in literature, with a calculated molecular weight of approximately 271.22 g/mol. The bicyclic hexahydrofuro[2,3-b]furan core structure gives the molecule its rigid conformation, while the succinimidyl group enhances its electrophilicity at the carbonyl carbon, making it particularly reactive toward nucleophiles .

Stereochemical Configuration

The stereochemistry of this compound is critical to its properties and reactivity. The specific configuration (3R,3aS,6aR) represents a unique spatial arrangement that determines how the molecule interacts with other substances. The 3R configuration at the carbon bearing the carbonate group differs from the more commonly documented 3S configuration found in some related compounds. This stereochemical difference may result in altered reactivity patterns and biological activities compared to its stereoisomers .

The stereochemical relationship can be better understood through the following comparative table:

PositionTarget CompoundSimilar Documented Compound
C-3RS
C-3aSS
C-6aRR

The distinction in stereochemistry at position C-3 (R versus S) potentially impacts the compound's spatial orientation, reactivity profile, and applications in synthetic chemistry.

Physical and Chemical Properties

Physicochemical Characteristics

While specific experimental data for 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate is limited in available literature, its properties can be reasonably predicted based on its structure and functional groups. The compound likely exists as a white to off-white crystalline solid at room temperature, with limited water solubility but moderate to good solubility in common organic solvents such as dichloromethane, chloroform, and acetonitrile .

The presence of the succinimidyl group increases the electrophilicity of the carbonate carbon, making it susceptible to nucleophilic attack. This feature is crucial for its application as an activating agent in organic synthesis. The compound is expected to be moderately hygroscopic due to the presence of multiple oxygen atoms capable of hydrogen bonding with atmospheric moisture.

Spectroscopic Properties

The spectroscopic profile of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate would exhibit characteristic features that help in its identification and purity assessment. In infrared (IR) spectroscopy, distinctive absorption bands corresponding to the carbonate (C=O stretch around 1750-1770 cm⁻¹) and succinimide carbonyl groups (around 1700-1720 cm⁻¹) would be prominent. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal signals for the bicyclic furofuran system and the succinimidyl moiety, with the proton at C-3 showing a distinct chemical shift due to its proximity to the carbonate group .

Reactivity Profile

The compound's reactivity is largely dominated by the succinimidyl carbonate group, which acts as an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the succinimidyl group enhances the electrophilicity of the carbonate carbon, making it highly reactive toward nucleophiles such as amines, alcohols, and thiols. This reactivity forms the basis for its applications in various coupling reactions in organic synthesis .

The stability of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate is likely influenced by environmental factors such as temperature, humidity, and exposure to light. Like most activated carbonates, it may be susceptible to hydrolysis in aqueous environments, leading to the degradation of the carbonate linkage and formation of the corresponding alcohol and N-hydroxysuccinimide.

Synthesis Methods and Approaches

Synthetic Routes

The synthesis of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate typically involves a multi-step process starting with the preparation of the hexahydrofuro[2,3-b]furan core structure with the correct stereochemistry. Several possible synthetic routes can be envisioned based on general organic chemistry principles and similar compounds documented in literature .

One potential synthetic approach involves:

  • Stereoselective synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol precursor

  • Activation of the hydroxyl group at the C-3 position

  • Reaction with bis(2,5-dioxopyrrolidin-1-yl) carbonate to form the desired succinimidyl carbonate derivative

This method requires careful control of reaction conditions to maintain the desired stereochemistry at all three chiral centers, particularly at the C-3 position where the R configuration is specifically required.

Reaction Conditions and Optimization

The reaction to form the succinimidyl carbonate typically proceeds under mild conditions to preserve the stereochemistry and prevent side reactions. A typical procedure might involve:

ParameterTypical Conditions
SolventAnhydrous dichloromethane or tetrahydrofuran
Temperature0°C to room temperature
BaseTriethylamine or N,N-diisopropylethylamine (DIPEA)
Reaction Time4-12 hours
AtmosphereInert (nitrogen or argon)
Activating AgentBis(2,5-dioxopyrrolidin-1-yl) carbonate

The base serves to neutralize the N-hydroxysuccinimide byproduct formed during the reaction. Anhydrous conditions are essential to prevent hydrolysis of both the reagents and the product. Purification typically involves column chromatography to separate the desired product from unreacted starting materials and byproducts .

Applications and Utilization

Role in Organic Synthesis

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate primarily serves as an activated carbonate intermediate in organic synthesis. The succinimidyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols. This makes the compound valuable for the formation of carbamates, carbonates, and thiocarbamates with retention of the hexahydrofuro[2,3-b]furan structural motif .

The specific 3R stereochemistry at the carbonate-bearing carbon may provide distinct reactivity or selectivity compared to the 3S stereoisomer, potentially offering advantages in certain synthetic applications where stereochemical control is critical.

Pharmaceutical and Medicinal Applications

The hexahydrofuro[2,3-b]furan structural motif is found in various bioactive compounds, suggesting potential applications of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate in pharmaceutical synthesis. The compound can serve as a building block for introducing the bicyclic furofuran structure into more complex molecules with potential biological activities .

The activated carbonate functionality allows for efficient conjugation to biomolecules such as peptides, nucleosides, or other pharmacophores, potentially enabling the development of novel therapeutic agents or prodrugs. The specific stereochemistry of the compound may influence binding interactions with biological targets, potentially leading to enhanced selectivity or potency in resulting pharmaceutical compounds.

Storage ParameterRecommendation
Temperature-20°C to -80°C
ContainerAirtight, moisture-resistant
AtmosphereInert gas (nitrogen or argon)
Light ExposureProtected from light (amber container)
HumidityDry conditions (<10% relative humidity)

Long-term stability studies would be necessary to establish precise shelf-life under various storage conditions, but similar activated carbonates typically show significant degradation when exposed to moisture, elevated temperatures, or nucleophilic contaminants .

Comparative Analysis with Stereoisomers

Structural Comparison with Known Stereoisomers

The target compound 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate differs from its documented stereoisomer primarily in the configuration at the C-3 position (R versus S). This stereochemical difference results in a distinct spatial arrangement of the carbonate group relative to the bicyclic ring system, potentially affecting its reactivity and applications .

The following table provides a more comprehensive comparison of the target compound with its documented stereoisomer:

Feature2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate2,5-Dioxopyrrolidin-1-yl ((3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
CAS NumberNot established in literature799241-85-3
Stereochemistry3R,3aS,6aR3S,3aS,6aR
Molecular Weight271.22 g/mol271.22 g/mol
Molecular FormulaC₁₁H₁₃NO₇C₁₁H₁₃NO₇
Carbonate PositionEquatorial (predicted)Axial (predicted)

Reactivity Differences

The stereochemistry at C-3 is expected to influence the reactivity of the carbonate group due to different steric environments. In the 3R configuration, the carbonate group may have different accessibility to incoming nucleophiles compared to the 3S configuration, potentially resulting in altered reaction rates or selectivity in nucleophilic substitution reactions. These differences could be leveraged in stereoselective synthesis applications where the specific orientation of the carbonate group is critical for achieving the desired stereochemical outcome in the product .

Future Research Directions and Prospects

Methodological Improvements

Advancement in the synthesis and utilization of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate would benefit from:

  • Development of more efficient synthetic routes to access the compound with high stereochemical purity

  • Exploration of alternative activation methods that might enhance stability or reactivity

  • Investigation of catalytic systems that might enable more selective transformations using this compound

  • Detailed mechanistic studies to elucidate the influence of stereochemistry on reaction pathways and outcomes

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